5-[(Dimethylamino)methyl]-2-furohydrazide

Pharmaceutical impurity profiling Ranitidine quality control Reference standard synthesis

Pharmaceutical analytical and medicinal chemistry laboratories require authentic, high-purity intermediates for impurity profiling and focused library synthesis. Generic furohydrazides lack the essential dimethylaminomethyl pharmacophore required for muscarinic receptor binding and pH-dependent solubility modulation. 5-[(Dimethylamino)methyl]-2-furohydrazide (CAS 103852-00-2) solves these challenges by delivering the pre-functionalized furan-2-carbohydrazide core validated in sub-nanomolar GCGR antagonists (Kd = 2.3 nM). * **Ranitidine Impurity Standard Precursor:** Direct synthetic precursor to USP Ranitidine Related Compound A, enabling single-step preparation of stability-indicating method reference standards. * **Anti-MRSA Hydrazone Scaffold:** Condensation with aromatic aldehydes yields Ni(II) hydrazone complexes with MIC values (3.12 µg/mL) approaching vancomycin potency (2.0 µg/mL). * **Supply Assurance:** Available at ≥97% purity with traceable sourcing suitable for GMP-adjacent operations.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 103852-00-2
Cat. No. B033971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Dimethylamino)methyl]-2-furohydrazide
CAS103852-00-2
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(O1)C(=O)NN
InChIInChI=1S/C8H13N3O2/c1-11(2)5-6-3-4-7(13-6)8(12)10-9/h3-4H,5,9H2,1-2H3,(H,10,12)
InChIKeyUPPGABHYVZPNEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(Dimethylamino)methyl]-2-furohydrazide: Heterocyclic Building Block


5-[(Dimethylamino)methyl]-2-furohydrazide (CAS 103852-00-2) is a synthetic furan derivative bearing both a tertiary amine (dimethylaminomethyl) and a carbohydrazide functional group. With a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol, this compound serves as a versatile intermediate in the synthesis of ranitidine-related H₂-receptor antagonists and glucagon receptor (GCGR) antagonists [1] [2]. Commercially available at ≥97% purity from multiple vendors, it is supplied for research and further manufacturing use only .

Dual-function heterocyclic building block
Combines dimethylaminomethyl and carbohydrazide groups for versatile derivatization.
Supports medicinal chemistry workflows
Enables synthesis of ranitidine-related scaffolds, hydrazone ligands, and GCGR antagonist analogs.
Multi-vendor research supply
Available with documented purity and storage specifications for reproducible experimentation.

Why 5-[(Dimethylamino)methyl]-2-furohydrazide Cannot Be Substituted


Generic substitution of 5-[(Dimethylamino)methyl]-2-furohydrazide with simpler analogs such as 2-furoic acid hydrazide (CAS 3326-71-4) or unsubstituted furan-2-carbohydrazide fails because the dimethylaminomethyl group at the 5-position confers dual functionality essential for both pharmacophore recognition and synthetic derivatization. The tertiary amine moiety provides a predicted pKa of approximately 8.42, enabling pH-dependent solubility modulation that is absent in the parent furohydrazide scaffold [1]. In ranitidine analog synthesis, the dimethylaminomethyl-furan substructure is a critical pharmacophoric element for muscarinic receptor binding, with structure-activity relationship (SAR) studies demonstrating that its removal abolishes cholinergic activity [2]. Furthermore, the hydrazide terminus enables condensation with aldehydes to form hydrazone ligands for metal complexation, a reactivity pathway unavailable to non-hydrazide furan derivatives [3].

Target compound
5-[(Dimethylamino)methyl]-2-furohydrazide
Common substitute
2-Furoic acid hydrazide (CAS 3326-71-4)
Key mismatch
Lacks the 5-dimethylaminomethyl group, which is essential for receptor binding pharmacophore and pH-dependent solubility modulation.
Reactivity gap
The carbohydrazide moiety is present in both, but the target's tertiary amine enables additional synthetic handles (salt formation, Mannich-type diversification) absent in the simpler analog.
Procurement risk
Substitution may require multi-step synthesis to install the dimethylaminomethyl functionality, increasing lead time and introducing additional impurity profiles.

5-[(Dimethylamino)methyl]-2-furohydrazide: Key Differentiation Evidence


Ranitidine Impurity Reference Standard Precursor

5-[(Dimethylamino)methyl]-2-furohydrazide is a direct structural precursor to Ranitidine Related Compound A (USP impurity standard), which is the 2-(((5-[(dimethylamino)methyl]furan-2-yl)methyl)sulfanyl)ethanamine scaffold. Unlike simpler furohydrazides that lack the dimethylaminomethyl pharmacophore, this compound enables the synthesis of authentic ranitidine impurity standards essential for regulatory-compliant analytical method validation . The compound is supplied at ≥97% purity with full analytical characterization, whereas generic 2-furoic acid hydrazide is typically supplied at lower purity grades (≥95%) and lacks the requisite substitution pattern for ranitidine impurity synthesis .

Impurity standard precursor
Direct comparison
Direct synthetic precursor to Ranitidine Related Compound A (USP); comparator (2-furoic acid hydrazide) cannot yield this impurity standard without additional synthetic steps.
Enables streamlined reference standard preparation.
Purity ≥97% (HPLC) specified.
Pharmaceutical impurity profiling Ranitidine quality control Reference standard synthesis

Antibacterial Ni(II) Complexes via Hydrazone Ligands

The carbohydrazide moiety of this compound enables condensation with aromatic aldehydes to form hydrazone ligands competent for transition metal chelation. A structurally analogous furohydrazide-derived Ni(II) complex demonstrated a MIC of 3.12 ± 0.13 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), representing a substantial improvement over the free ligand and approaching the potency of vancomycin (MIC = 2.0 ± 0.34 µg/mL) in the same assay [1]. In contrast, the uncomplexed 2-furohydrazide scaffold alone exhibits negligible antibacterial activity, underscoring the critical role of the hydrazide functionality in enabling metal coordination and bioactivity enhancement [2].

Antimicrobial Ni(II) complex MIC
Class-level inference
Reported MIC 3.12 ± 0.13 µg/mL against MRSA (analogous hydrazone-Ni(II) complex)
Supports antimicrobial screening context.
Vancomycin MIC 2.0 ± 0.34 µg/mL in same assay; free ligand negligible activity.
Antimicrobial metal complexes Hydrazone ligand design MRSA drug discovery

Glucagon Receptor Antagonist Scaffold Validation

The furan-2-carbohydrazide chemotype has been clinically validated through the discovery of GCGR antagonist 2, which binds the human glucagon receptor (hGluR) with a Kd of 2.3 nM and inhibits the rat receptor with an IC₅₀ of 0.43 nM . This pharmacophore requires the intact carbohydrazide functionality for receptor binding; replacement with a carboxylic acid or ester abolishes antagonist activity. The 5-position dimethylaminomethyl substitution on the target compound provides a synthetic handle for further SAR exploration, enabling diversification that the unsubstituted furan-2-carbohydrazide (CAS 3326-71-4) cannot offer without additional synthetic manipulation [1].

GCGR binding affinity
Class-level inference
Optimized furan-2-carbohydrazide derivative: Kd 2.3 nM (hGluR), IC₅₀ 0.43 nM (rat receptor)
Reported high-affinity receptor binding context.
Core scaffold requires intact carbohydrazide; 5-position diversification handle present in target.
Glucagon receptor antagonist Type 2 diabetes Orally bioavailable GPCR modulator

M2-Selective Cholinergic Pharmacophore

The 5-[(dimethylamino)methyl]furan substructure is a known pharmacophore for muscarinic acetylcholine receptor (mAChR) binding. In a systematic SAR study of ranitidine analogs, the 4-nitro-3-pyridazinyl analog (compound 26) containing the identical dimethylaminomethyl-furan scaffold achieved an M2/M1 selectivity ratio of 0.060 (M2 IC₅₀ / M1 IC₅₀), indicating potent and selective M2 receptor binding [1]. The most potent acetylcholinesterase (AChE) inhibitor in the same series displayed an IC₅₀ of 28 nM against human AChE, demonstrating that the dimethylaminomethyl-furan core can support nanomolar enzymatic inhibition [2]. In contrast, furan analogs lacking the dimethylaminomethyl group showed substantially reduced cholinergic activity, confirming the group's essential role in target engagement [3].

M2 muscarinic selectivity
Class-level inference
Analog with same dimethylaminomethyl-furan core: M2/M1 selectivity ratio 0.060; AChE IC₅₀ 28 nM
Reported receptor binding and enzyme inhibition context.
Dimethylaminomethyl group is a key pharmacophoric element; activity substantially reduced without it.
Muscarinic receptor pharmacology Alzheimer's disease Cholinergic agent design

Differentiated Physicochemical Profile vs. Parent Furohydrazide

The target compound exhibits a computed logP of -0.725 and a melting point of 116–118 °C [1], reflecting increased hydrophilicity relative to unsubstituted 2-furoic acid hydrazide (logP of the parent hydrazide scaffold is approximately -0.3 to +0.5 depending on the prediction method) [2]. The tertiary amine at the 5-position provides a predicted pKa of ~8.42 (based on the structurally analogous 2-(dimethylaminomethyl)-5-methylfuran), which enables protonation-dependent aqueous solubility at physiological pH ranges . This contrasts with 2-furoic acid hydrazide, which lacks an ionizable basic center and has a more limited pH-dependent solubility profile. These physicochemical differences directly inform formulation development, salt selection, and chromatographic method development strategies that are not applicable to the simpler furohydrazide analogs.

Physicochemical profile
Cross-study comparable
Target: LogP -0.725, mp 116–118 °C, predicted pKa ~8.42 (tertiary amine). Comparator (2-furoic acid hydrazide): LogP ~ -0.3 to +0.5, mp 76–80 °C, no basic amine.
Enables pH-dependent solubility and salt formation strategies.
Computed properties; experimental confirmation may vary.
Physicochemical property prediction Solubility optimization Drug-likeness assessment

Commercial Purity and Supply Chain Benchmarking

The target compound is commercially available from multiple reputable suppliers (Fluorochem, ChemScene, Santa Cruz Biotechnology) at ≥97% purity with documented hazardous materials classification (GHS07: Harmful/Irritant) and storage specifications (sealed in dry, 2–8 °C) . This compares favorably with structurally related niche furohydrazides that are often only available through custom synthesis with undefined purity and longer lead times. The compound's inclusion in the Santa Cruz Biotechnology catalog (sc-278006, 250 mg, $173.00) further indicates established quality control and supply chain infrastructure for biomedical research procurement .

Commercial supply
Supporting evidence
Multiple suppliers, specified purity ≥97%, GHS07 classified, storage 2–8 °C sealed dry. Price example: ~$173/250 mg.
Reduces single-source supply risk and batch variability.
Compared to custom-synthesized niche furohydrazides with undefined purity.
Chemical procurement Purity specification Supply chain reliability

5-[(Dimethylamino)methyl]-2-furohydrazide: Application Scenarios


Ranitidine Impurity Reference Standard Synthesis

Pharmaceutical analytical laboratories developing stability-indicating HPLC methods for ranitidine formulations require authentic impurity reference standards. 5-[(Dimethylamino)methyl]-2-furohydrazide is the direct synthetic precursor to Ranitidine Related Compound A (USP), enabling preparation of this critical impurity standard in a single synthetic step . The compound's ≥97% purity and documented safety profile support GMP-adjacent laboratory operations where traceable sourcing is required .

Metal-Based Antimicrobial Discovery via Hydrazone Complexes

Medicinal chemistry programs targeting drug-resistant bacterial infections can condense the hydrazide group with aromatic aldehydes to generate hydrazone ligands for transition metal complexation. As demonstrated with structurally analogous furohydrazide systems, the resulting Ni(II) complexes achieve MIC values against MRSA (3.12 µg/mL) that approach vancomycin potency (2.0 µg/mL) . The pre-installed dimethylaminomethyl group provides an additional coordination or solubility-modulating site unavailable in simpler furohydrazides.

GCGR Antagonist Optimization for Type 2 Diabetes

The furan-2-carbohydrazide core has been clinically validated through GCGR antagonist 2, which achieves sub-nanomolar receptor binding (Kd = 2.3 nM) and oral bioavailability . 5-[(Dimethylamino)methyl]-2-furohydrazide provides this validated pharmacophore with the 5-position pre-functionalized for parallel SAR exploration, reducing the synthetic burden of de novo scaffold construction .

Muscarinic Receptor Probe Synthesis for Neuroscience

The dimethylaminomethyl-furan moiety is a privileged pharmacophore for muscarinic acetylcholine receptor engagement, with optimized analogs achieving M2/M1 selectivity ratios as low as 0.060 and AChE IC₅₀ values of 28 nM . The target compound serves as a versatile intermediate for generating focused libraries of cholinergic agents for Alzheimer's disease target validation and probe development.

Application
Selection Property
Validation Focus
Ranitidine impurity reference standard synthesis
Structural suitability for USP impurity
Purity and traceability documentation
Metal-based antimicrobial discovery
Hydrazide reactivity for ligand formation
Antimicrobial screening context
GCGR antagonist optimization
Pre-functionalized furan core
Receptor binding assay context
Muscarinic receptor probe synthesis
Dimethylaminomethyl pharmacophore
Receptor selectivity review

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